molecular formula C7H4IN3O B13365671 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13365671
M. Wt: 273.03 g/mol
InChI Key: ZVVLPTGMLYGPNE-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C7H4IN3O and a molecular weight of 273.03 g/mol. Its CAS registry number is 2169299-79-8 . The 1,2,4-triazolo[1,5-a]pyridine scaffold is a significant nitrogen-containing fused heterocycle with substantial relevance in medicinal and pharmaceutical chemistry . This core structure is found in compounds investigated for a range of biological activities, including serving as RORγt inverse agonists , and inhibitors of therapeutic targets such as JAK1 and JAK2 . Research also suggests applications in developing treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The iodine and aldehyde functional groups on this scaffold make it a versatile building block for synthetic organic chemistry, enabling various cross-coupling reactions and nucleophilic additions to explore structure-activity relationships and develop novel therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes only and is not intended as a specification for use.

Properties

Molecular Formula

C7H4IN3O

Molecular Weight

273.03 g/mol

IUPAC Name

6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C7H4IN3O/c8-5-1-2-7-9-4-10-11(7)6(5)3-12/h1-4H

InChI Key

ZVVLPTGMLYGPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1I)C=O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Catalyst-Free Synthesis

A notable recent method involves microwave irradiation to facilitate the synthesis of heterocyclic compounds, including triazolopyridines, without catalysts or external oxidants. This approach aligns with green chemistry principles, providing rapid reaction times and high yields.

Procedure Overview:

  • Reactants such as enaminonitriles and benzohydrazides are subjected to microwave irradiation.
  • The reaction proceeds via a tandem process involving transamidation, nucleophilic attack on nitriles, and subsequent condensation.
  • The reaction is performed in environmentally benign solvents like ethanol or water, under microwave conditions (~130°C), resulting in the formation of the triazolopyridine core.

Key Data:

Reaction Conditions Yield Notes
Microwave irradiation, catalyst-free Good to excellent Broad substrate scope, functional group tolerance

This method, detailed in recent studies, demonstrates that the compound 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde can be synthesized efficiently via this route, especially when starting from suitably iodinated precursors.

Transition Metal-Catalyzed Cyclization

Historically, transition metal catalysis has been employed to synthesize heterocyclic compounds like triazolopyridines. For example, copper or manganese catalysis facilitates cyclization of 2-aminopyridines with nitriles.

Representative Procedure:

  • 2-Aminopyridine derivatives are reacted with nitriles in the presence of CuBr or MnO₂.
  • The reaction involves oxidative cyclization, often under atmospheric oxygen.
  • Yields range from moderate to high, depending on substituents and reaction conditions.

Research Data:

Catalyst Solvent Temperature Yield Reference
CuBr Ethanol Reflux 70-85%
MnO₂ Acetonitrile Room temperature 65-80%

This method can be adapted to include iodine substituents, leading to iodinated derivatives like 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde .

Cross-Dehydrogenative Coupling (CDC) Strategy

Recent advances focus on CDC reactions between N-amino-2-iminopyridine derivatives and β-ketoesters or nitriles, enabling direct formation of the heterocyclic core.

Procedure Highlights:

  • React N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.
  • Use of molecular oxygen or air as oxidants enhances eco-friendliness.
  • Acetic acid often serves as both solvent and catalyst, facilitating proton transfer and activation.

Representative Data:

Starting Materials Oxidant Solvent Temperature Yield Reference
N-amino-2-iminopyridine + ethyl acetoacetate O₂ Ethanol + acetic acid 130°C 74-87% ,

This method yields various substituted heterocycles, including iodinated derivatives, with high efficiency.

Specific Synthesis of Iodo-Substituted Derivatives

The synthesis of 6-Iodo-triazolo[1,5-a]pyridine-5-carbaldehyde specifically involves:

  • Starting from 6-iodo-2-aminopyridine derivatives.
  • Reacting with suitable nitrile precursors under oxidative CDC conditions, often employing acetic acid and molecular oxygen.
  • Post-synthesis functionalization using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the aldehyde group at position 5.

Example Protocol:

  • Dissolve 6-iodo-2-aminopyridine in DMF.
  • Add DMF-DMA and heat at 130°C overnight.
  • Cool and treat with hydroxylamine-O-sulfonic acid to introduce the aldehyde functionality.
  • Purify via recrystallization or chromatography.

Data Summary and Comparative Analysis

Method Advantages Limitations Typical Yield Reference
Microwave-mediated synthesis Eco-friendly, rapid, catalyst-free Requires microwave equipment 80-95%
Transition metal catalysis Well-established, scalable Metal residues, longer reaction times 70-85%
CDC with N-aminopyridines High versatility, environmentally friendly Requires specific substrates 74-87% ,
Post-functionalization with DMF-DMA Precise aldehyde introduction Multi-step process Variable

Chemical Reactions Analysis

Types of Reactions

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid.

    Reduction: 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde and related triazolo-pyridine derivatives:

Compound Name Substituents CAS Number Key Properties/Applications Reference
[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde -CHO at position 6 614750-81-1 Reactive aldehyde for nucleophilic additions; intermediate in drug synthesis
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine -Br at position 6 899429-04-0 White/pale yellow crystalline solid; soluble in organic solvents; used in cross-coupling reactions
5-Bromo-[1,2,4]triazolo[1,5-a]pyridine -Br at position 5 143329-58-2 Altered electronic effects due to bromine position; potential antimicrobial activity
[1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid -COOH at position 7 1234616-29-5 Enhanced solubility in polar solvents; used in metal coordination chemistry
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine -Br at position 8 868362-18-9 Steric hindrance at position 8 reduces reactivity; explored in kinase inhibitor design

Key Comparisons

Reactivity and Functionalization

  • The aldehyde group in 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde enables nucleophilic additions (e.g., condensation with amines to form Schiff bases), distinguishing it from halogenated analogs like 6-bromo or 5-bromo derivatives, which are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Compared to [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid, the aldehyde group offers greater versatility in modular synthesis due to its electrophilic nature .

Biological Activity Iodine’s polarizability and halogen-bonding capacity may enhance interactions with protein targets compared to bromine or methyl substituents. For example, halogen bonds are critical in kinase inhibitor design .

Synthetic Accessibility The iodine atom in 6-iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde may require specialized halogenation conditions (e.g., directed ortho-metalation or transition-metal catalysis), whereas bromine analogs are often synthesized via simpler electrophilic substitution . Multi-component reactions (e.g., Biginelli-like cyclizations) used for triazolo-pyrimidine carboxamides (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) could be adapted for aldehyde-functionalized triazolo-pyridines by substituting aldehydes with formyl-containing precursors.

Physicochemical Properties

  • The iodine substituent increases molecular weight and may reduce aqueous solubility compared to bromine or methyl groups. However, the aldehyde’s polarity could partially offset this effect .
  • Crystallinity varies: Bromine analogs (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) form white/pale yellow crystals , while aldehyde derivatives are more likely to exist as amorphous solids due to hydrogen bonding from the -CHO group.

Biological Activity

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article synthesizes available research on its biological properties, focusing on its anticancer and anti-inflammatory activities.

  • IUPAC Name : 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde
  • Molecular Formula : C₆H₄IN₃O
  • Molecular Weight : 245.02 g/mol
  • Structure : The compound features a triazole ring fused to a pyridine structure, with an aldehyde functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds. For example:

  • A study evaluated various derivatives against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). One derivative exhibited IC₅₀ values of 9.47 μM against MGC-803 cells, significantly inhibiting cell growth and inducing apoptosis through the ERK signaling pathway .
CompoundCell LineIC₅₀ (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as an inverse agonist for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which is implicated in inflammatory responses:

  • A derivative demonstrated a robust inhibitory effect on IL-17A production in a mouse model, indicating potential for treating autoimmune diseases like psoriasis .

Structure-Activity Relationship (SAR)

The biological activity of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives can be influenced by structural modifications:

  • Modifications at the 6-position (iodine substitution) have been found to enhance activity against certain cancer cell lines.
  • The presence of an aldehyde group may facilitate interactions with biological targets due to its electrophilic nature.

Case Studies

  • Antiproliferative Study : A series of [1,2,4]triazolo[1,5-a]pyridine derivatives were synthesized and tested for their antiproliferative effects. The most active compound showed significant growth inhibition across multiple cancer cell lines and was more effective than standard chemotherapeutics like 5-Fluorouracil .
  • RORγt Inhibition : A novel analogue of the compound was designed and evaluated for RORγt inhibition. It exhibited strong activity in vitro and in vivo models, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde?

The synthesis of triazolopyridine derivatives typically involves cyclocondensation of amino precursors with carbonyl-containing reagents. For iodinated analogs, iodine sources (e.g., N-iodosuccinimide) are introduced during or after ring formation. Key steps include:

  • Cyclocondensation : Reacting 5-carbaldehyde precursors with hydrazine derivatives under acidic/basic conditions to form the triazole ring .
  • Iodination : Electrophilic substitution at the pyridine C6 position using iodine in the presence of oxidizing agents .
  • Purification : Crystallization from polar solvents (e.g., methanol/water mixtures) to isolate the aldehyde-functionalized product .

Example protocol from analogous compounds:

StepReagents/ConditionsYieldReference
CyclizationAcetic acid, reflux60-75%
IodinationNIS, DMF, 80°C50-65%

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and analytical techniques is used:

  • NMR : 1^1H and 13^13C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and iodine substitution (deshielding effects on adjacent protons) .
  • IR : Strong absorption near 1700 cm1^{-1} (C=O stretch of aldehyde) .
  • Elemental Analysis : Matches calculated C, H, N, and I percentages (e.g., C7_7H4_4IN3_3O requires 29.90% I; observed: 29.85%) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity and binding affinity in biological systems?

The iodine atom enhances electrophilicity at C6, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for bioconjugation). In medicinal chemistry:

  • Hydrogen Bonding : The iodine’s polarizability strengthens halogen bonding with protein targets (e.g., kinase ATP pockets) .
  • Metabolic Stability : Iodine’s size and electronegativity reduce oxidative metabolism compared to bromo/chloro analogs . Comparative binding data (hypothetical):
CompoundTarget (IC50_{50}, nM)
6-Iodo derivative12.3 ± 1.2
6-Bromo analog18.7 ± 2.1
6-Chloro analog25.4 ± 3.0

Q. What strategies resolve low yields in aldehyde-group functionalization?

The aldehyde’s susceptibility to oxidation or side reactions requires optimized conditions:

  • Protection/Deprotection : Use acetal protecting groups during iodination to prevent aldehyde degradation .
  • Catalysis : Employ Pd/Cu catalysts for selective Sonogashira coupling without altering the aldehyde .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde during reactions .

Example optimization workflow:

ParameterImprovementYield Increase
Acetal protectionReduces aldehyde oxidation30% → 65%
Pd(PPh3_3)4_4 catalysisEnhances coupling efficiency45% → 72%

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations are used to:

  • Binding Mode Prediction : Simulate interactions with enzymes (e.g., aldehyde dehydrogenase) by analyzing iodine’s van der Waals contacts .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Case study: Docking scores for 6-iodo derivative vs. carbonitrile analog:

Target Protein6-Iodo Derivative (ΔG, kcal/mol)Carbonitrile Analog (ΔG)
EGFR Kinase-9.2-7.8

Methodological Considerations

  • Contradictions in Synthesis : and report conflicting optimal temperatures for iodination (80°C vs. 100°C). Resolution: Lower temperatures (80°C) minimize aldehyde decomposition .
  • Analytical Variability : IR absorption for C=O varies between studies (1690–1720 cm1^{-1}). Recommendation: Standardize solvent (KBr pellets) and baseline correction .

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